![molecular formula C14H19NO5S B2368288 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 400083-37-6](/img/structure/B2368288.png)
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone, also known as HSP990, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and gene silencing. HSP990 has shown promising results in preclinical studies as a potential anticancer agent, and is currently being tested in clinical trials.
Aplicaciones Científicas De Investigación
Coordination Compounds and Molecular Structures
Lipophilic coordination compounds involving pyridinones, including those with aryl substituents like p-methoxyphenyl, have been synthesized and characterized, indicating potential applications in inorganic chemistry and materials science (Zhang, Rettig, & Orvig, 1991).
The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound structurally related to the query, has been examined, showing its potential as an antineoplastic agent and its relevance in crystallography and drug design (Banerjee et al., 2002).
Applications in Organic Synthesis and Medicinal Chemistry
Vinylogous sulfonamides, closely related to the query compound, have been utilized in the synthesis of indolizidines, highlighting their use in organic synthesis and potential in developing alkaloid frameworks (Michael et al., 2004).
A study on the synthesis of novel sulfonyl esters using phenolic chalcone analogues, which include methoxyphenyl groups similar to the query compound, shows the potential application in the synthesis of anticancer agents (Muškinja et al., 2019).
Radiopharmaceutical Research
- Research on N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium-IV-99m, including compounds with p-methoxyphenyl substituents, provides insight into potential applications in nuclear medicine and radiopharmaceutical development (Edwards et al., 1993).
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone” are currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the compound’s targets and mode of action are better understood.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)sulfonylpropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-4-6-13(7-5-12)21(18,19)10-11(16)9-15-8-2-3-14(15)17/h4-7,11,16H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFURPOEZEEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
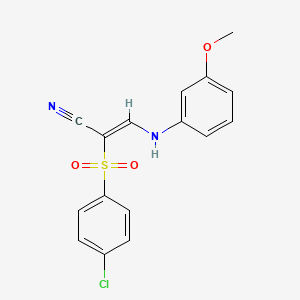
![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(2,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2368208.png)
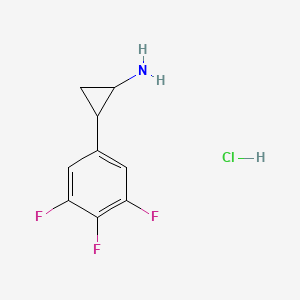
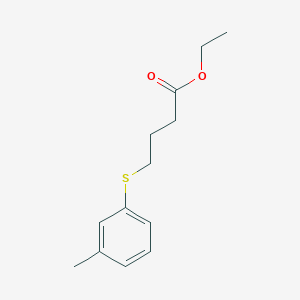
![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)


![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)
![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2368221.png)
![3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368223.png)
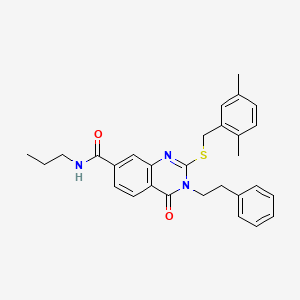
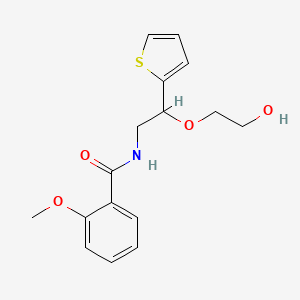
![2-(2,5-Dimethylbenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2368228.png)
